![molecular formula C10H14O3P+ B12524398 Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester CAS No. 653585-12-7](/img/structure/B12524398.png)
Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester is a chemical compound with the molecular formula C10H15O3P. It is a member of the phosphinic acid esters family, which are known for their diverse applications in organic synthesis and industrial processes. This compound is characterized by the presence of a phosphinic acid group bonded to an ethyl ester and a phenylmethoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester typically involves a palladium-catalyzed cross-coupling reaction. One common method includes the reaction between ethyl methylphosphinate and bromo-3,5-dimethoxybenzene, resulting in the formation of the phosphinate ester in a yield of approximately 60% . The reaction conditions generally require a palladium catalyst, a suitable base, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of phosphinic acid esters often involves large-scale batch or continuous processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments. The specific details of industrial production methods for this compound are proprietary to manufacturers and may vary.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioisosteric group in drug design, mimicking the behavior of natural phosphates.
Medicine: Explored for its role in the development of metalloprotease inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester involves its interaction with molecular targets through its phosphinic acid group. This group can form strong bonds with metal ions, making it effective in inhibiting metalloproteases. The compound’s structure allows it to mimic natural phosphate groups, enabling it to participate in various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester can be compared with other phosphinic acid esters, such as:
Phosphinic acid, methyl-, butyl ester: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Phosphinic acid, phenyl-, ethyl ester: Contains a phenyl group directly bonded to the phosphorus atom, affecting its chemical behavior and uses.
Eigenschaften
CAS-Nummer |
653585-12-7 |
|---|---|
Molekularformel |
C10H14O3P+ |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
ethoxy-oxo-(phenylmethoxymethyl)phosphanium |
InChI |
InChI=1S/C10H14O3P/c1-2-13-14(11)9-12-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3/q+1 |
InChI-Schlüssel |
XQSPZFJDTJFEFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[P+](=O)COCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B12524316.png)
![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone](/img/structure/B12524328.png)
![6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol](/img/structure/B12524329.png)

![[1-(3-chlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12524338.png)

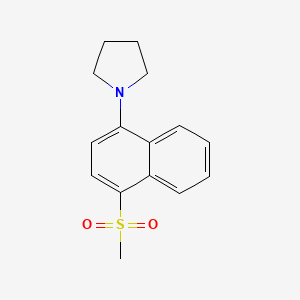
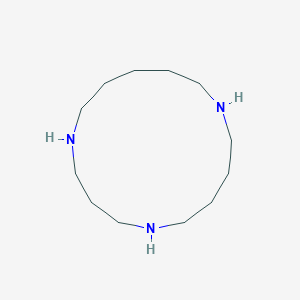
![1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12524358.png)
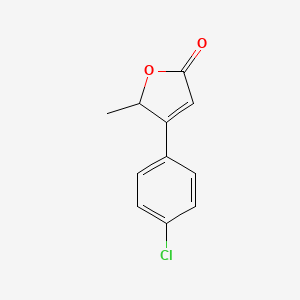
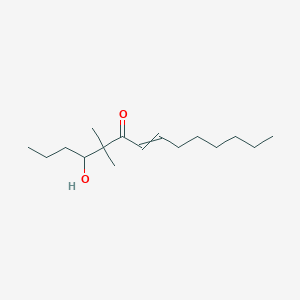
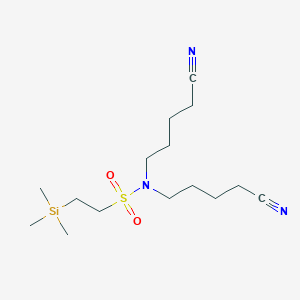
![1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12524384.png)

